
Pemetrexed L-Glutamic Acid Trisodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .
Molecular Structure Analysis
The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .
Physical And Chemical Properties Analysis
Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .
Applications De Recherche Scientifique
Analytical Method Development : A study by Respaud et al. (2011) developed a method for detecting L-glutamic acid, a potential degradation product of pemetrexed, using high-performance liquid chromatography coupled with ultraviolet and evaporative light scattering detection. This method provides an effective way to monitor the stability of Alimta(®)-pemetrexed preparations (Respaud et al., 2011).
Water-soluble Prodrug Synthesis : Min et al. (2009) synthesized a water-soluble prodrug of pemetrexed to enhance its solubility and stability. The study focused on using poly(ethylene glycol) (PEG) for solubilizing pemetrexed, which is advantageous for its clinical application in cancer treatments (Min et al., 2009).
Controlled Release Microspheres : Harish (2017) developed controlled release Pemetrexed disodium microspheres for subcutaneous administration. This approach aimed to treat pleural mesothelioma and non-small cell lung cancer effectively, enhancing patient compliance and reducing side effects (Harish, 2017).
Genetic Determinants of Responsiveness : Wu et al. (2010) studied the genetic determinants of responsiveness and nonresponsiveness to pemetrexed in non-small cell lung cancer cells. This research is crucial for establishing biomarkers for pemetrexed treatment in lung cancer (Wu et al., 2010).
Antiviral Activity of Derivatives : Balaraman et al. (2018) synthesized new compounds by replacing the glutamic acid part of Pemetrexed. These novel non-glutamate derivatives showed higher antiviral activity against Newcastle disease virus than Pemetrexed itself (Balaraman et al., 2018).
Improved Synthetic Procedures : Mao-sheng (2008) aimed to improve the synthetic procedure of pemetrexed, which is crucial for efficient and cost-effective drug production (Mao-sheng, 2008).
Clinical Activity against Solid Tumors : Hanauske et al. (2001) discussed the promising clinical activity of Pemetrexed disodium in a variety of solid tumors. This study highlights its role as a multi-targeted antifolate in cancer therapy (Hanauske et al., 2001).
Synthesis of Impurities in Pemetrexed : Jaggavarapu et al. (2021) focused on the preparation of process-related impurities associated with the synthesis of Pemetrexed disodium heptahydrate. Understanding these impurities is crucial for quality control in pharmaceutical production (Jaggavarapu et al., 2021).
Quantification of Plasma Concentrations : Stoop et al. (2016) developed an LC-MS/MS-based assay to quantify pemetrexed and its polyglutamate metabolites in plasma samples of lung carcinoma patients. This method is crucial for therapeutic drug monitoring (Stoop et al., 2016).
Photocatalytic Degradation Study : Secrétan et al. (2018) investigated the degradation of pemetrexed using a UV-A/visible/TiO2 system, providing insights into the environmental impact and breakdown products of this pharmaceutical compound (Secrétan et al., 2018).
Substrate for Glucarpidase : Auton et al. (2007) assessed the ability of glucarpidase to hydrolyse pemetrexed, showing potential for controlling systemic exposure to pemetrexed in patients (Auton et al., 2007).
Safety And Hazards
Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .
Propriétés
Numéro CAS |
1265908-59-5 |
|---|---|
Nom du produit |
Pemetrexed L-Glutamic Acid Trisodium Salt |
Formule moléculaire |
C25H28N6Na3O9 |
Poids moléculaire |
625.501 |
Nom IUPAC |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
Clé InChI |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Synonymes |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



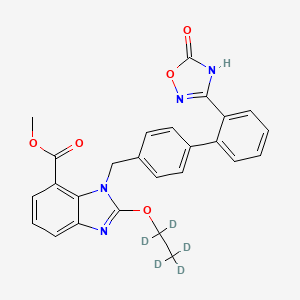
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
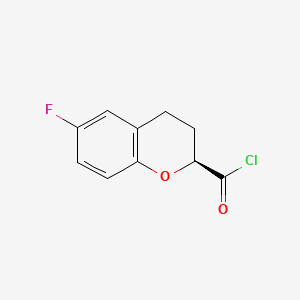
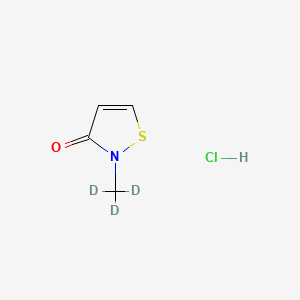
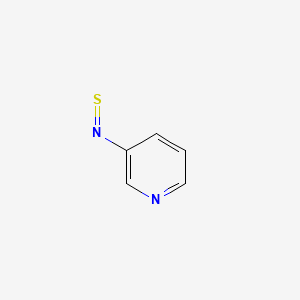
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
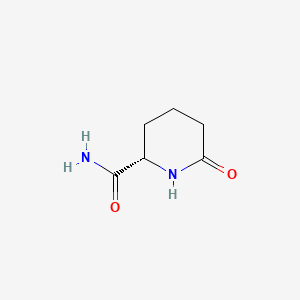
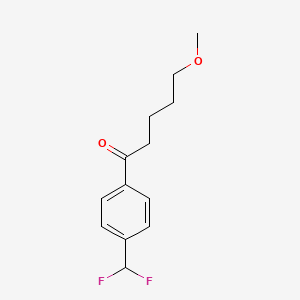
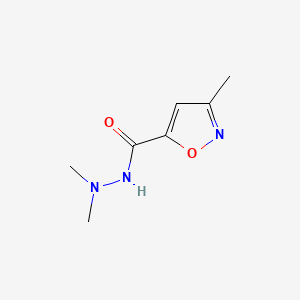
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)